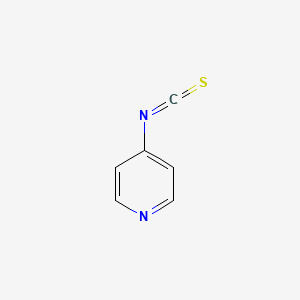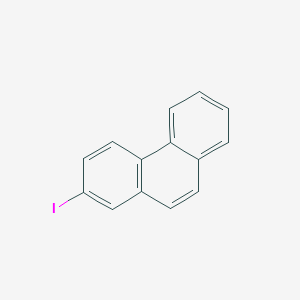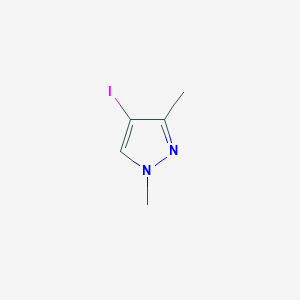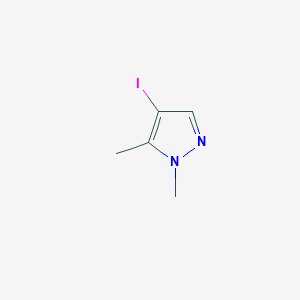
(1H-imidazol-2-yl)(4-methoxyphenyl)methanone
Übersicht
Beschreibung
“(1H-imidazol-2-yl)(4-methoxyphenyl)methanone” is a chemical compound with the CAS Number: 68090-12-0 . It has a molecular weight of 202.21 and its linear formula is C11H10N2O2 .
Synthesis Analysis
The synthesis of this compound involves a multi-step reaction . The first step involves a reaction with potassium carbonate in acetone at 20°C, yielding an 88 percent result . The second step involves a reaction with ammonium acetate in acetic acid under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound is represented by the linear formula C11H10N2O2 . The InChI Key for this compound is IPWHMBBCSHYDJE-UHFFFAOYSA-N .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include reactions with potassium carbonate in acetone at 20°C . This reaction has been shown to yield results ranging from 83 to 89 percent .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a high GI absorption and is BBB permeant . It is not a P-gp substrate . It is an inhibitor of CYP1A2 but not an inhibitor of CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . Its Log Kp (skin permeation) is -6.32 cm/s . Its Log Po/w (iLOGP) is 1.79 .Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Field
Medical and Pharmaceutical Research
Summary
Imidazole derivatives have been found to exhibit a broad range of biological activities, including antimicrobial potential . They have been tested against various bacterial and fungal strains .
Methods
The antimicrobial potential is typically evaluated using in vitro techniques such as the disc diffusion method and determining the minimum inhibitory concentration (MIC) .
Results
The results vary depending on the specific derivative and the microbial strain tested. However, some imidazole derivatives have shown promising results in these tests .
Antiproliferative Activity
Field
Summary
Certain imidazole derivatives have been synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines .
Methods
The antiproliferative activity is typically assessed using in vitro cell proliferation assays on cancer cell lines .
Results
The results depend on the specific derivative and the cancer cell line tested. Some imidazole derivatives have shown promising antiproliferative activity .
Synthesis of Therapeutic Active Complexes
Field
Summary
Imidazole derivatives have been used in the synthesis of therapeutic active complexes, such as a Pd (ii) complex .
Methods
The synthesis involves complex chemical reactions under controlled conditions .
Results
The resulting complexes have been found to have therapeutic activity, although the specific results depend on the complex synthesized .
Anti-inflammatory Activity
Field
Medical and Pharmaceutical Research
Summary
Some imidazole derivatives have been found to exhibit anti-inflammatory properties .
Methods
The anti-inflammatory activity is typically evaluated using in vivo models of inflammation .
Results
The results vary depending on the specific derivative and the model of inflammation used. However, some imidazole derivatives have shown promising anti-inflammatory activity .
Antioxidant Activity
Field
Nutritional Science and Food Technology
Summary
Certain imidazole derivatives have been found to exhibit antioxidant properties .
Methods
The antioxidant activity is typically evaluated using in vitro assays that measure the ability of the compound to scavenge free radicals .
Results
The results depend on the specific derivative and the assay used. Some imidazole derivatives have shown promising antioxidant activity .
Coordination Polymers
Field
Inorganic Chemistry and Crystal Engineering
Summary
Imidazole derivatives have been used in the synthesis of coordination polymers, which have potential applications in catalysis, drug delivery, gas storage, sensing, magnetism, and more .
Results
The resulting coordination polymers have unique structural architectures and topologies, and their specific properties and applications depend on the complex synthesized .
Safety And Hazards
Eigenschaften
IUPAC Name |
1H-imidazol-2-yl-(4-methoxyphenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2/c1-15-9-4-2-8(3-5-9)10(14)11-12-6-7-13-11/h2-7H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPWHMBBCSHYDJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=NC=CN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30497888 | |
| Record name | (1H-Imidazol-2-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-imidazol-2-yl)(4-methoxyphenyl)methanone | |
CAS RN |
68090-12-0 | |
| Record name | (1H-Imidazol-2-yl)(4-methoxyphenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30497888 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



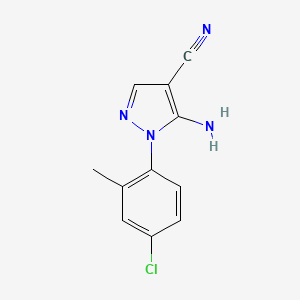
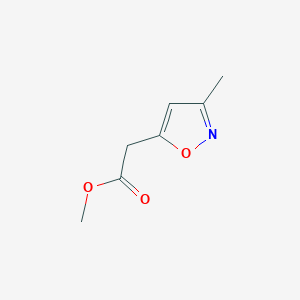
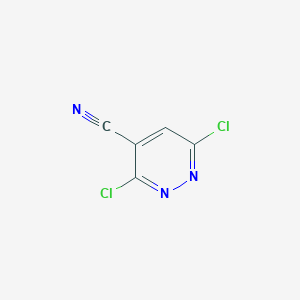
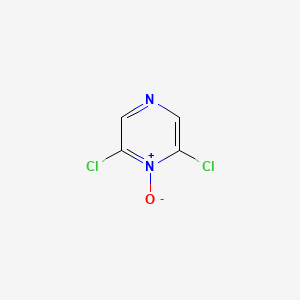
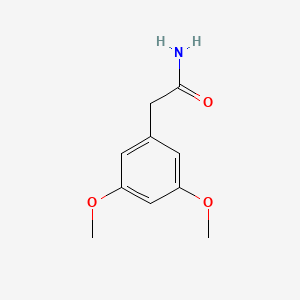
![3-Methyl-3,8-diazabicyclo[3.2.1]octane](/img/structure/B1313940.png)
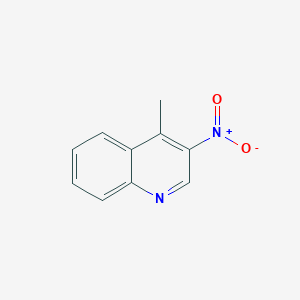
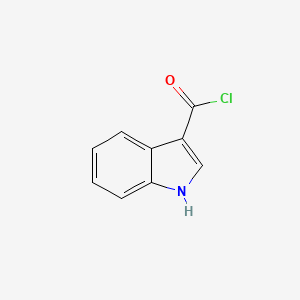
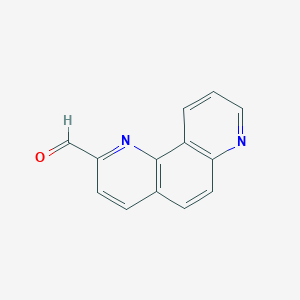
![Imidazo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B1313946.png)
